

An In-Depth Technical Guide to Methyl Octacosanoate (Methyl Montanate)

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Compound of Interest		
Compound Name:	Methyl octacosanoate	
Cat. No.:	B164355	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl octacosanoate, also known by its synonyms Methyl montanate and Montanic acid methyl ester, is a saturated very-long-chain fatty acid methyl ester.[1] As a member of the fatty acid methyl ester (FAME) family, it holds potential for various applications in research and development, particularly in fields related to lipidomics, biochemistry, and potentially, pharmacology. This technical guide provides a comprehensive overview of Methyl octacosanoate, including its chemical identity, physicochemical properties, and relevant analytical and synthetic methodologies. While specific biological activity and signaling pathways for Methyl octacosanoate are not extensively documented in current literature, this guide will also touch upon the broader context of very-long-chain fatty acids (VLCFAs) and their esters to provide a foundation for future research.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS number: 55682-92-3.[1][2] It is crucial to use this identifier in database searches and procurement to ensure the correct substance is being referenced.

Synonyms:

Methyl montanate[1]



- Montanic acid methyl ester[1]
- · Octacosanoic acid, methyl ester

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl octacosanoate** is presented in the table below. This data is essential for designing experimental conditions, including solvent selection and temperature parameters.

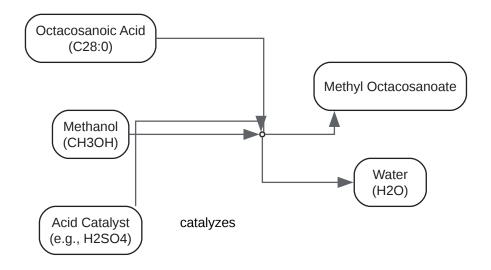
Property	Value
Molecular Formula	C29H58O2
Molecular Weight	438.77 g/mol
Melting Point	67-69 °C
Boiling Point	458.2 °C at 760 mmHg
Solubility	Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml). Insoluble in water.
Appearance	White powder or crystalline solid
Storage	Room temperature

Experimental Protocols Synthesis of Methyl Octacosanoate

While a specific, detailed protocol for the synthesis of **Methyl octacosanoate** was not found in the immediate search, a general and robust method for the synthesis of very-long-chain fatty acid methyl esters involves the esterification of the corresponding fatty acid. The following is a generalized protocol that can be adapted for the synthesis of **Methyl octacosanoate** from octacosanoic acid.



Reaction Scheme:



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Caption: Esterification of Octacosanoic Acid.

Materials:

- · Octacosanoic acid
- Anhydrous methanol
- Concentrated sulfuric acid (or other acid catalyst like HCl)
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., hexane or diethyl ether)
- Saturated sodium bicarbonate solution
- Brine

Procedure:

 Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octacosanoic acid in an excess of anhydrous methanol.



- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.
- Extraction: Extract the **Methyl octacosanoate** into an organic solvent like hexane.
- Washing: Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude Methyl octacosanoate can be further purified by recrystallization or column chromatography.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of **Methyl octacosanoate**. Due to its high molecular weight, specific GC conditions are required.

Sample Preparation: For biological samples, a lipid extraction followed by transesterification is necessary to convert fatty acids into their more volatile methyl esters.

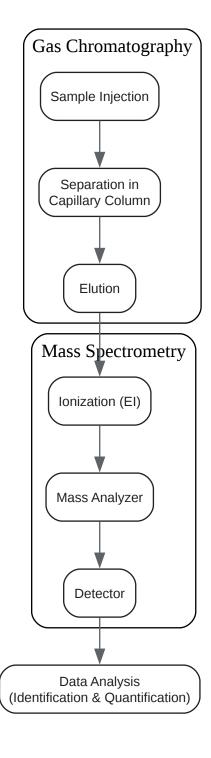
Generalized GC-MS Protocol:

- GC Column: A polar capillary column (e.g., cyano- or Carbowax-type) is recommended for the separation of fatty acid methyl esters.
- Injector Temperature: 250-280 °C
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a high final temperature (e.g., 250-300 °C) to ensure the elution of the high-boiling point Methyl octacosanoate.
- Carrier Gas: Helium at a constant flow rate.



- MS Detector: Electron ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 50 to 500.

Expected Fragmentation: The mass spectrum of **Methyl octacosanoate** will show a molecular ion peak (M+) at m/z 438, along with characteristic fragment ions resulting from the cleavage of the long alkyl chain.





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Caption: GC-MS analytical workflow.

NMR spectroscopy is invaluable for the structural confirmation of **Methyl octacosanoate**.

Sample Preparation: Dissolve 5-25 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

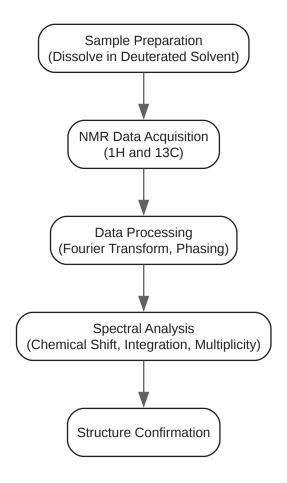
¹H-NMR Spectroscopy:

- Expected Chemical Shifts (in CDCl₃):
 - ~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).
 - ~2.30 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH2-COO-).
 - ~1.63 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group.
 - ~1.25 ppm (broad multiplet, ~50H): Methylene protons of the long alkyl chain (-(CH₂)n-).
 - ~0.88 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃).

¹³C-NMR Spectroscopy:

- Expected Chemical Shifts (in CDCl₃):
 - ~174 ppm: Carbonyl carbon of the ester group (-COO-).
 - ~51 ppm: Carbon of the methyl ester group (-OCH₃).
 - ~34 ppm: Methylene carbon alpha to the carbonyl group.
 - ~22-32 ppm: Carbons of the long alkyl chain.
 - ~14 ppm: Carbon of the terminal methyl group.





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Caption: NMR analysis workflow.

Biological Activity and Potential Applications in Drug Development

Currently, there is a lack of specific studies detailing the biological activity, signaling pathways, or pharmacological effects of **Methyl octacosanoate**. However, the broader class of very-long-chain fatty acids (VLCFAs) and their derivatives are known to play crucial roles in various biological processes.

Potential Areas of Investigation:

 Membrane Biology: VLCFAs are integral components of cellular membranes, particularly in sphingolipids, and are essential for membrane homeostasis and signaling. Research could



explore the influence of **Methyl octacosanoate** on membrane properties and associated cellular functions.

- Metabolic Studies: As a fatty acid ester, Methyl octacosanoate is a potential substrate for various metabolic enzymes. Investigating its metabolic fate could reveal novel biological pathways.
- Drug Delivery: The lipophilic nature of long-chain fatty acid esters makes them potential
 candidates for use in drug delivery systems, for example, as penetration enhancers for
 transdermal drug delivery. Studies on other fatty acid methyl esters have shown their efficacy
 in enhancing the skin penetration of various drugs.

Conclusion

Methyl octacosanoate is a well-characterized very-long-chain fatty acid methyl ester with established physicochemical properties. While detailed biological studies are currently limited, its structural features suggest potential roles in membrane biology, cellular metabolism, and as a component in drug delivery systems. The analytical and synthetic protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound. Future research is warranted to elucidate the specific biological functions and pharmacological potential of **Methyl octacosanoate**.

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References

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